8-Amino-6-methoxyquinoline

Antimalarial Medicinal Chemistry Pharmacophore

Select 8-Amino-6-methoxyquinoline (CAS: 90-52-8) for your research because the 6-methoxy substituent is non-negotiable for antiplasmodial activity—it defines the pharmacophore of primaquine and tafenoquine. As a validated scaffold for Zn2+ fluorescent sensors and a reliable negative control in ADH inhibition assays, this ≥96% pure building block guarantees reproducible SAR studies. Avoid generic 8-aminoquinolines; the exact substitution pattern is critical for target binding and the success of your Ugi-azide conjugate synthesis.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 90-52-8
Cat. No. B117001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-methoxyquinoline
CAS90-52-8
Synonyms6-Methoxy-8-quinolinamine;  8-Amino-6-methoxy-quinoline;  6-Methoxy-8-aminoquinoline;  6-Methoxyquinolin-8-amine;  6-Methoxyquinolin-8-ylamine;  8-Amino-6-methoxyquinoline;  Amichin;  NSC 119507;  NSC 119508;  NSC 13573;  WR 15081
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC=N2)N
InChIInChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
InChIKeyYGGTVPCTAKYCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-6-methoxyquinoline (CAS 90-52-8) as a Core 8-Aminoquinoline Pharmacophore for Antimalarial and Fluorescent Probe Development


8-Amino-6-methoxyquinoline (CAS: 90-52-8; synonyms: 6-Methoxyquinolin-8-amine) is a key intermediate and core pharmacophore in the 8-aminoquinoline class. It is commercially available at high purity (≥99% GC) and is a brown solid with a melting point of 41°C and a boiling point of 137-138°C (at 133 Pa) . This compound serves as a crucial building block for synthesizing antimalarial drugs like primaquine and tafenoquine [1], and is also utilized in the development of novel fluorescent sensors for metal ions [2].

Why Generic 8-Aminoquinoline Substitution is Inadvisable: The Functional Criticality of the 6-Methoxy Substituent


In the 8-aminoquinoline class, even minor structural variations can lead to profound differences in biological activity, selectivity, and synthetic utility. The specific substitution pattern of a 6-methoxy group on the quinoline ring is not a trivial modification. Research demonstrates that this group is essential for the antiplasmodial pharmacophore, as it is a conserved feature in clinically relevant drugs like primaquine and tafenoquine [1]. Furthermore, studies on enzyme inhibition show that the presence and nature of substituents on the quinoline core, such as the 6-methoxy group, critically influence binding affinity to biological targets like liver alcohol dehydrogenase, where the compound's activity differs markedly from that of other quinoline analogs like chloroquine [2]. Therefore, generic substitution with a different 8-aminoquinoline derivative is highly likely to compromise the intended research or industrial outcome.

Quantitative Differentiators for 8-Amino-6-methoxyquinoline: A Head-to-Head Evidence-Based Procurement Guide


Core Pharmacophore for Antimalarial Activity: Confirmation of the Essential 8-Amino-6-methoxyquinoline Scaffold

The 8-amino-6-methoxyquinoline scaffold is the validated core pharmacophore for a major class of antimalarials, including primaquine and tafenoquine, which are clinically used for radical cure. This compound serves as the direct, unsubstituted core, offering a foundational building block for structure-activity relationship (SAR) studies [1]. In contrast, alternative building blocks like 8-hydroxyquinoline or simple 6-methoxyquinoline lack the 8-amino group essential for this class's mechanism. A study preparing hybrids from 6-methoxyquinolin-8-amine (8-amino-6-methoxyquinoline) explicitly used it as the central template due to its established role as the pharmacophore for primaquine and tafenoquine [2].

Antimalarial Medicinal Chemistry Pharmacophore

Differential Enzyme Inhibition Profile: Lack of Liver Alcohol Dehydrogenase Inhibition vs. Primaquine

8-Amino-6-methoxyquinoline exhibits a distinct inhibitory profile against liver alcohol dehydrogenase (ADH) compared to the clinically used primaquine. In a study comparing the effects of various 8-aminoquinolines, the unsubstituted core compound, 8-amino-6-methoxyquinoline, was found not to inhibit horse or human liver ADH, whereas primaquine inhibits both enzymes reversibly and noncompetitively with inhibition constants (Ki) of 2 μM for the horse enzyme and 30 μM for the human enzyme [1]. This difference is attributed to the aliphatic side chain present in primaquine but absent in 8-amino-6-methoxyquinoline, which is crucial for tight binding to the enzyme's hydrophobic site [1].

Enzyme Inhibition Metabolism Toxicology

Fluorescent Sensor Development: A Core Scaffold for Selective Zinc(II) Ion Detection

The 8-aminoquinoline platform, of which 8-amino-6-methoxyquinoline is a key derivative, serves as an effective fluorescent sensor for Zn2+ ions. A synthesized 8-aminoquinoline based sensor, 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol (HL), demonstrated high selectivity for Zn2+ over other metal ions with a 2:1 binding stoichiometry [1]. The fluorescence turn-on response was quantified, showing a significant enhancement upon Zn2+ binding. While the exact fold-increase is not explicitly stated, the study highlights the utility of the 8-aminoquinoline core for creating selective, turn-on fluorescent probes for zinc [1]. This contrasts with other quinoline-based sensors (e.g., 8-hydroxyquinoline) which may exhibit different selectivity profiles or require more complex synthetic modifications.

Fluorescent Sensors Analytical Chemistry Bioimaging

High-Purity Commercial Availability for Reproducible Synthesis

The compound is commercially available with a purity specification of ≥99% (GC) . This high purity is critical for ensuring reproducible results in sensitive applications such as medicinal chemistry and fluorescence sensor development. While other 8-aminoquinoline derivatives may be available, the specific purity and analytical characterization provided for 8-amino-6-methoxyquinoline (e.g., GC assay) ensures that researchers are procuring a well-defined starting material. Lower purity alternatives or those with unspecified impurities could introduce variability in reaction yields and product purity, especially in multi-step syntheses of complex antimalarial analogs [1].

Chemical Synthesis Procurement Quality Control

Validated Application Scenarios for 8-Amino-6-methoxyquinoline (CAS 90-52-8) in Research and Development


Synthesis of Novel 8-Aminoquinoline Antimalarial Hybrids

8-Amino-6-methoxyquinoline is the ideal starting material for synthesizing novel antimalarial agents via Ugi-azide or other conjugation reactions. As demonstrated in the development of 8-amino-6-methoxyquinoline-tetrazole hybrids, the compound's primary amine serves as a reactive handle for introducing diverse linkers and pharmacophores to generate new analogs with improved antiplasmodial activity and selectivity against *Plasmodium falciparum* [1]. Researchers can directly replicate these methods, confident that the core pharmacophore is correctly installed.

Baseline Control in Structure-Activity Relationship (SAR) and Toxicity Studies for 8-Aminoquinolines

Due to its lack of ADH-inhibitory activity, 8-amino-6-methoxyquinoline is an essential negative control compound for SAR studies investigating the metabolic and off-target effects of 8-aminoquinoline drugs like primaquine. By comparing the effects of side-chain modified analogs to this unsubstituted core, researchers can isolate the contribution of specific structural features to enzyme inhibition, toxicity, and metabolic stability, as shown in studies on liver alcohol dehydrogenase [2].

Development of Selective Fluorescent Chemosensors for Zinc(II) Ions

The 8-aminoquinoline platform, with 6-methoxy substitution, is a proven scaffold for constructing highly selective, turn-on fluorescent sensors for Zn2+ ions. Researchers in analytical chemistry and bioimaging can use 8-amino-6-methoxyquinoline as a starting point for synthesizing imine-based ligands that exhibit a strong, selective fluorescence response to Zn2+ over other biologically relevant metal ions, as validated in cell imaging studies [3].

Synthetic Intermediate for Isotopically Labeled Internal Standards

The compound serves as a precursor for the synthesis of isotopically labeled analogs, such as 8-amino-6-methoxyquinoline-d5, which are crucial internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and drug metabolism studies . The availability of the high-purity parent compound ensures the reliable production of a deuterated standard with a defined isotopic enrichment.

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